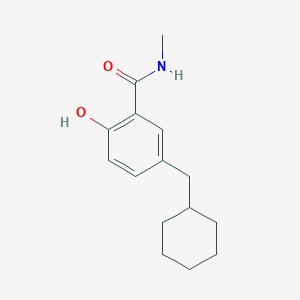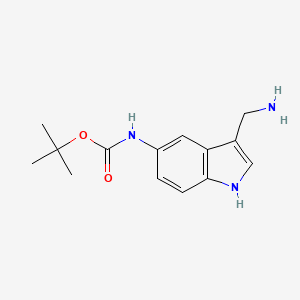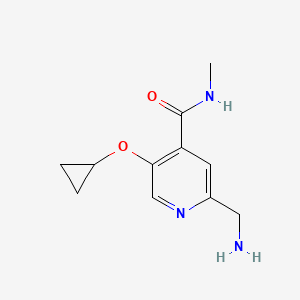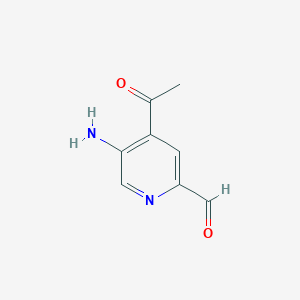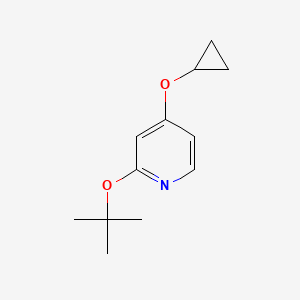
2-Tert-butoxy-4-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-4-cyclopropoxypyridine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol This compound is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a pyridine ring
Métodos De Preparación
The synthesis of 2-Tert-butoxy-4-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-cyclopropoxypyridine with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-Tert-butoxy-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the tert-butoxy or cyclopropoxy groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy and cyclopropoxy groups can enhance the compound’s binding affinity and specificity for these targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar compounds to 2-Tert-butoxy-4-cyclopropoxypyridine include:
4-Tert-butylpyridine: Used as a hole transport material in perovskite solar cells.
2-Tert-butyl-4-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group, leading to different chemical reactivity and applications.
2-Tert-butyl-4-ethoxypyridine: Contains an ethoxy group, which affects its solubility and reactivity compared to the cyclopropoxy derivative.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11-8-10(6-7-13-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
Clave InChI |
MEGAVSQZJNTOHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=CC(=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


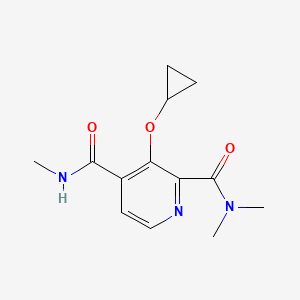

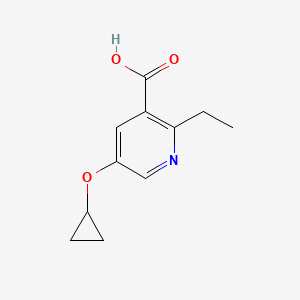
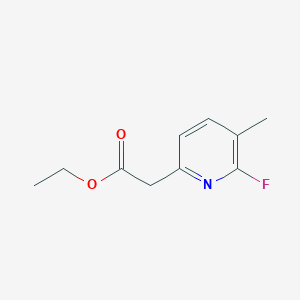
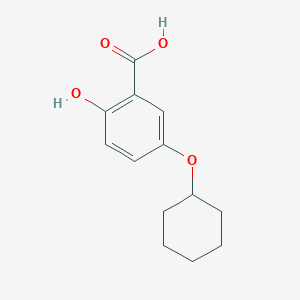
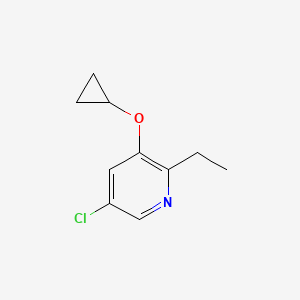
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
